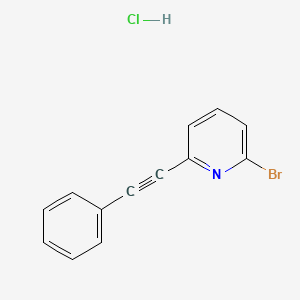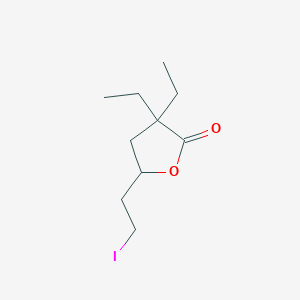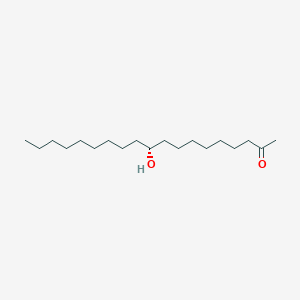
2-Nonadecanone, 10-hydroxy-, (10R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonadecanone, 10-hydroxy-, (10R)- is an organic compound with the molecular formula C19H38O2 It is a hydroxyketone, specifically a nonadecanone derivative, where the hydroxy group is positioned at the 10th carbon atom in the R-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonadecanone, 10-hydroxy-, (10R)- can be achieved through several methods. One common approach involves the oxidation of 10-hydroxy nonadecanoic acid using suitable oxidizing agents. Another method includes the reduction of 10-keto nonadecanoic acid followed by selective hydroxylation at the 10th carbon atom.
Industrial Production Methods
In industrial settings, the production of 2-Nonadecanone, 10-hydroxy-, (10R)- often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nonadecanone, 10-hydroxy-, (10R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-keto nonadecanoic acid or 10-carboxy nonadecanoic acid.
Reduction: Formation of 10-hydroxy nonadecanol.
Substitution: Formation of various substituted nonadecanones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Nonadecanone, 10-hydroxy-, (10R)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its effects on cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-Nonadecanone, 10-hydroxy-, (10R)- involves its interaction with specific molecular targets and pathways. The hydroxy group at the 10th carbon atom plays a crucial role in its reactivity and interaction with biological molecules. It can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nonadecanone: Lacks the hydroxy group at the 10th carbon atom.
10-Hydroxy nonadecanoic acid: Contains a carboxylic acid group instead of a ketone group.
10-Keto nonadecanoic acid: Contains a ketone group at the 10th carbon atom but lacks the hydroxy group.
Uniqueness
2-Nonadecanone, 10-hydroxy-, (10R)- is unique due to the presence of both a hydroxy and a ketone group at the 10th carbon atom in the R-configuration. This dual functionality imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
825623-07-2 |
|---|---|
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
(10R)-10-hydroxynonadecan-2-one |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18(2)20/h19,21H,3-17H2,1-2H3/t19-/m1/s1 |
InChI-Schlüssel |
ZTHOHQYCIXZKEA-LJQANCHMSA-N |
Isomerische SMILES |
CCCCCCCCC[C@H](CCCCCCCC(=O)C)O |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


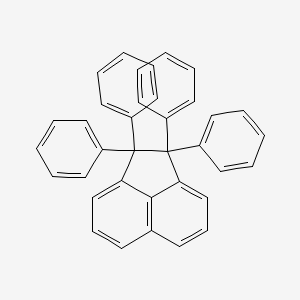
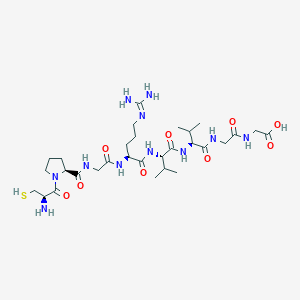
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)


![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)

